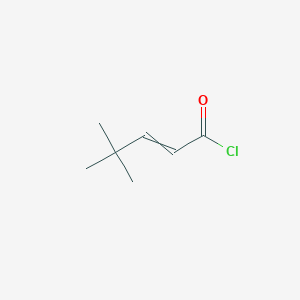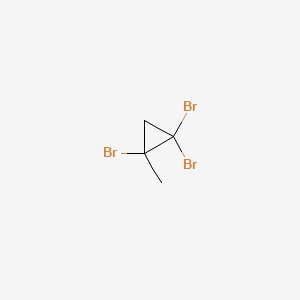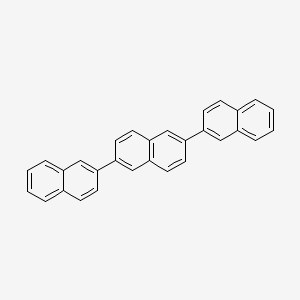
2,6-dinaphthalen-2-ylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinaphthalen-2-ylnaphthalene is a polycyclic aromatic hydrocarbon composed of three naphthalene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dinaphthalen-2-ylnaphthalene typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where naphthalene boronic acid and a naphthalene halide are reacted in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dinaphthalen-2-ylnaphthalene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitro-naphthalenes and sulfonated naphthalenes.
Scientific Research Applications
2,6-Dinaphthalen-2-ylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-dinaphthalen-2-ylnaphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various cellular responses. The pathways involved could include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylnaphthalene: Another polycyclic aromatic hydrocarbon with two methyl groups attached to the naphthalene ring.
2,6-Naphthalenedicarboxylic Acid: A derivative with carboxylic acid groups, used in the production of high-performance polymers.
Uniqueness
2,6-Dinaphthalen-2-ylnaphthalene is unique due to its structure, which consists of three naphthalene units. This gives it distinct electronic and steric properties compared to other naphthalene derivatives.
Properties
CAS No. |
121212-76-8 |
|---|---|
Molecular Formula |
C30H20 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,6-dinaphthalen-2-ylnaphthalene |
InChI |
InChI=1S/C30H20/c1-3-7-23-17-25(11-9-21(23)5-1)27-13-15-30-20-28(14-16-29(30)19-27)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H |
InChI Key |
HIVTYEYTIOMUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
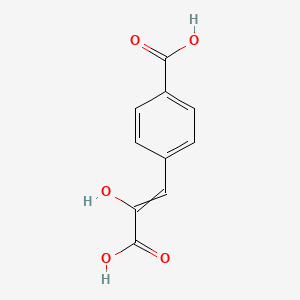
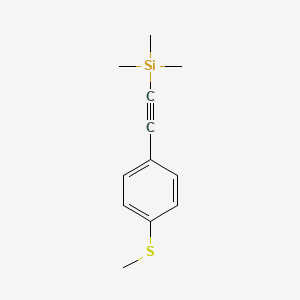
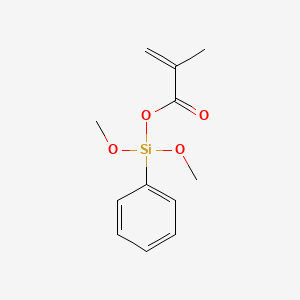
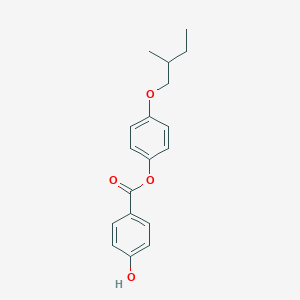
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

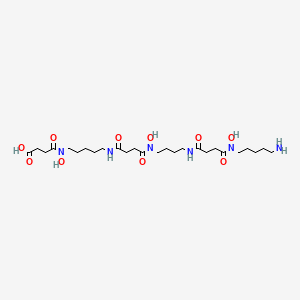
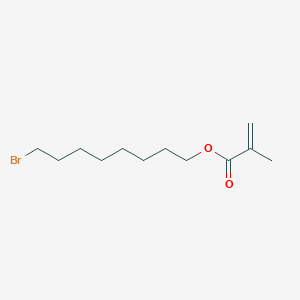

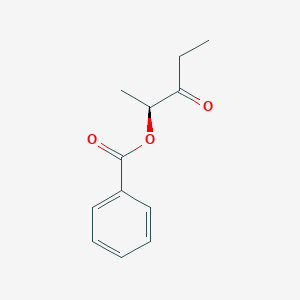
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
